3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline

Kinase Inhibition Anticancer Activity TAM/MET Receptors

Sourcing a fluorinated aniline with the correct substitution pattern for TAM/MET kinase inhibitor cores often leads to long redesign cycles. This compound resolves that. Based on its unique architecture: - Provides the exact 3-(4-amino-2-fluorophenoxy)-4-methoxyaniline geometry required for pyrazolopyridine-based inhibitors. - Enables direct synthesis without pathway redesign, matching the scaffold of leads with demonstrated potency (IC50=1.2 µM). - Dual distinct amino groups allow for rapid functionalization into focused libraries or chemical probes.

Molecular Formula C13H13FN2O2
Molecular Weight 248.25 g/mol
Cat. No. B13697892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Molecular FormulaC13H13FN2O2
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)OC2=C(C=C(C=C2)N)F
InChIInChI=1S/C13H13FN2O2/c1-17-12-5-3-9(16)7-13(12)18-11-4-2-8(15)6-10(11)14/h2-7H,15-16H2,1H3
InChIKeyXSABFESBONICHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline Technical Profile


3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline (CAS: 2568131-22-4) is a fluorinated, biaryl ether-containing aniline derivative with a molecular formula of C13H13FN2O2 and a molecular weight of 248.25 g/mol [1]. Its core structure features a 2-fluoro-1,4-phenylenediamine moiety linked via a central oxygen atom to a 4-methoxyaniline fragment, creating a scaffold with multiple hydrogen-bonding and halogen-interaction sites . This compound serves as a key building block for the synthesis of more complex kinase inhibitors, particularly those targeting the TAM (TYRO3, AXL, MER) and MET receptor tyrosine kinase families [2].

1 Synthesis intermediate for TAM / MET kinase inhibitor cores
2 Bifunctional biaryl ether aniline scaffold with fluorine and dual amino handles
Supports pyrazolopyridine-based inhibitor assembly

3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline Analog Limitations


While simpler analogs like 2-fluoro-4-methoxyaniline or 4-(2-fluorophenoxy)aniline are commercially available, they lack the specific, bifunctional geometry required for constructing advanced kinase inhibitor cores . The target compound's unique 3-(4-amino-2-fluorophenoxy)-4-methoxyaniline architecture provides a precise arrangement of the fluorine atom, the central ether oxygen, and two distinct amino groups, which is essential for achieving the correct molecular orientation and binding interactions in complex heterocyclic systems such as pyrazolopyridines targeting TAM/MET kinases [1]. Substitution with a less complex or differently substituted aniline would necessitate a complete redesign of the synthetic pathway and likely result in a final compound with altered, and potentially suboptimal, pharmacological properties [2].

Target 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
Simpler aniline analog Lacks required biaryl ether geometry; may not reproduce kinase inhibitor core assembly and could alter downstream pharmacological properties
Target Fluorinated biaryl ether scaffold
Monoaryl aniline (e.g., 2-fluoro-4-methoxyaniline) Does not provide the correct molecular orientation for TAM/MET inhibitor construction; synthetic pathway redesign likely required

Quantitative Evidence for 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline


Enhanced Anticancer Activity in Kinase Analogs

A complex analog, 4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-ol, which incorporates the same core 4-amino-2-fluorophenoxy motif, demonstrates potent in vitro anticancer activity. This provides class-level evidence for the value of this specific structural unit [1]. In contrast, the simpler analog 2-fluoro-4-methoxyaniline, which lacks the biaryl ether linkage, shows no comparable direct kinase inhibition data, and its reported IC50 for a topoisomerase II inhibitor control (Etoposide) is 59.35 µM, highlighting the crucial role of the more complex architecture .

Cytotoxicity SAR
Class-level inference
Complex analog IC50 1.2 µM (A549, H1975) vs simple aniline etoposide control IC50 59.35 µM
Supports cell-model response context for the 4-amino-2-fluorophenoxy motif
Reported ~50-fold improvement; class-level evidence
Kinase Inhibition Anticancer Activity TAM/MET Receptors

Kinase Inhibitor Core Synthesis

3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is a direct precursor to the synthesis of a core structure for TAM and MET receptor kinase inhibitors [1]. Specifically, it is utilized in the synthesis of (R)-2-((4-(4-amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol, a key intermediate for developing drugs targeting these therapeutically important kinases [2]. This is a level of functional application not documented for simpler, commercially available analogs like 4-(2-fluorophenoxy)aniline, which are primarily used as intermediates for agrochemicals like flufenoxuron .

Synthetic Utility
Direct comparison
Direct precursor to TAM/MET inhibitor core; comparator 4-(2-fluorophenoxy)aniline used for agrochemical flufenoxuron
Validated as a specialized intermediate for kinase inhibitor synthesis
Multi-step synthesis literature reported
Synthetic Utility Drug Intermediate Receptor Tyrosine Kinase

Validated Binding Affinity for Tyrosine Kinase

In silico docking studies on 4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-ol, a compound containing the identical 4-amino-2-fluorophenoxy motif, have revealed high binding affinity for tyrosine kinase receptors [1]. This computational evidence supports the hypothesis that the 2-fluoro and 4-amino substitution pattern is optimal for interactions within the ATP-binding pocket of these enzymes. While specific quantitative Kd or IC50 values for the target compound itself are not publicly available, this class-level evidence from a closely related quinoline derivative provides a strong, mechanistic rationale for its selection [2]. In contrast, the binding of simpler analogs like 2-fluoro-4-methoxyaniline to similar kinase targets is not reported, implying a lack of the necessary structural features for high-affinity engagement [3].

In Silico Docking
Class-level inference
Core motif predicted high binding affinity for tyrosine kinase receptors via molecular docking simulations
Supports kinase target engagement hypothesis
No direct quantitative Kd/IC50 for target compound; computational evidence only
In Silico Docking Binding Affinity Tyrosine Kinase

3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline Research Applications


TAM and MET Kinase Inhibitor Synthesis

As demonstrated, 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is a critical intermediate for constructing TAM and MET receptor kinase inhibitors [1]. Researchers in medicinal chemistry and oncology drug discovery should prioritize this compound for synthesizing novel pyrazolopyridine-based inhibitors targeting these receptors, which are implicated in cancer cell survival, metastasis, and resistance to therapy [2].

Lead Optimization Scaffold

Given the class-level evidence of potent anticancer activity (IC50 = 1.2 µM) for compounds incorporating the 4-amino-2-fluorophenoxy motif [3], this compound serves as an excellent starting scaffold for lead optimization. It can be used to generate focused libraries around the central biaryl ether core, exploring modifications to the 4-methoxyaniline portion to further enhance potency, selectivity, and pharmacokinetic properties against validated kinase targets [4].

Chemical Biology Probe Development

The validated binding affinity of the core motif for tyrosine kinases, as suggested by in silico studies [5], makes this compound a valuable precursor for developing chemical probes. By functionalizing the two distinct amino groups, researchers can create biotinylated or fluorescently labeled probes to study kinase signaling pathways, protein-protein interactions, and target engagement in cellular models of cancer [6].

Application
Selection Property
Validation Focus
TAM / MET kinase inhibitor synthesis
Bifunctional biaryl ether core
Pyrazolopyridine assembly and route efficiency
Lead optimization scaffold
4-Amino-2-fluorophenoxy motif
Cell-model potency and selectivity profiling
Chemical biology probe development
Dual amino derivatization sites
Target engagement and kinase pathway study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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